2-ethyl-N-(3-morpholin-4-ylpropyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
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Overview
Description
2-ethyl-N-(3-morpholin-4-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(3-morpholin-4-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors to form the benzofuran ring. Common reagents used in this step include phenols and aldehydes, with acidic or basic catalysts to facilitate the cyclization reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving appropriate amines and carbonyl compounds. This step often requires the use of strong acids or bases as catalysts.
Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Final Assembly and Purification: The final step involves the coupling of the benzofuran and pyrimidine rings, followed by purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-N-(3-morpholin-4-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the morpholine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran and pyrimidine rings. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can lead to the formation of carboxylic acids, while reduction of the pyrimidine ring can yield amines or alcohols.
Scientific Research Applications
2-ethyl-N-(3-morpholin-4-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in studies of enzyme inhibition and receptor binding, due to its ability to interact with specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(3-morpholin-4-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(4-isopropylphenyl)-2-(3-morpholin-4-ylpropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
- N-(2-morpholin-4-ylethyl)1benzofuro[3,2-d]pyrimidin-4-amine
Uniqueness
2-ethyl-N-(3-morpholin-4-ylpropyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-ethyl-N-(3-morpholin-4-ylpropyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2.ClH/c1-2-16-21-17-14-6-3-4-7-15(14)25-18(17)19(22-16)20-8-5-9-23-10-12-24-13-11-23;/h3-4,6-7H,2,5,8-13H2,1H3,(H,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDFXOCQQWSYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)NCCCN3CCOCC3)OC4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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